N-(2-ethoxyphenyl)-4-hydroxybenzamide
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Overview
Description
N-(2-ethoxyphenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a hydroxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-hydroxybenzamide typically involves the reaction of 2-ethoxyaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Brominated derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamide derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: Similar in structure but contains a thioxo group instead of a hydroxy group.
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)-oxamide: Contains an oxamide group and an additional ethyl group.
Uniqueness
N-(2-ethoxyphenyl)-4-hydroxybenzamide is unique due to the presence of both an ethoxy group and a hydroxy group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-6-4-3-5-13(14)16-15(18)11-7-9-12(17)10-8-11/h3-10,17H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFZNVBBWLCGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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